molecular formula C7H8ClN B1589990 2-(Chloromethyl)-4-methylpyridine CAS No. 38198-16-2

2-(Chloromethyl)-4-methylpyridine

Cat. No. B1589990
CAS RN: 38198-16-2
M. Wt: 141.6 g/mol
InChI Key: MHMJNRKGRRCAFE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ethers, which include some chloromethyl compounds, commonly undergo cleavage of the C–O bond when exposed to strong acids . This reaction forms a good leaving group that can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Scientific Research Applications

Synthesis and Chemistry

2-(Chloromethyl)-4-methylpyridine is utilized in various chemical syntheses and reactions. For example, it serves as an intermediate in the efficient synthesis of halomethyl‐2,2′‐bipyridines, which are significant in the field of heterocyclic chemistry and organometallic compounds (Smith, Lamba, & Fraser, 2003). Another study focused on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine, which again highlights its role as a key intermediate in the synthesis of complex compounds (Li, 2012).

Analytical and Structural Investigations

The compound is also involved in studies aimed at understanding molecular structures and behaviors. For example, investigations into the structure, vibrational, electronic, and NMR analyses of related pyridine compounds provide insights into molecular stability and reactivity (Velraj, Soundharam, & Sridevi, 2015). These studies are crucial in advancing our understanding of molecular interactions and properties.

Applications in Material Science

In material science, derivatives of 2-(Chloromethyl)-4-methylpyridine have been studied for their potential applications. For instance, a study on the electron-transmission of substituted pyridines provides insight into the electronic properties of these compounds, which is essential for developing new materials with specific electronic characteristics (Modelli & Burrow, 1983).

Pharmaceutical and Biochemical Applications

While excluding direct drug-related information, it's notable that derivatives of 2-(Chloromethyl)-4-methylpyridine are often used in pharmaceutical research. Studies like the optimization of pH in the electrophoretic separation of methylpyridines highlight the relevance of these compounds in analytical chemistry, which is integral to pharmaceutical research (Wren, 1991).

Environmental and Corrosion Studies

The compound also finds applications in environmental science, like in studies investigating the inhibition effect on mild steel corrosion, which is pivotal in understanding material degradation and protection strategies (Mert, Yüce, Kardaş, & Yazıcı, 2014).

Safety And Hazards

Chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage, and can be toxic if inhaled . It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(chloromethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMJNRKGRRCAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506499
Record name 2-(Chloromethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methylpyridine

CAS RN

38198-16-2
Record name 2-(Chloromethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-hydroxymethyl-4-methylpyridine (5.48 g, 44.5 mmol) and thionyl chloride (60 mL, 822 mmol) in benzene (150 mL) was stirred at room temp. overnight. The product mixture was concentrated under vacuum. The residue was partitioned between dichloromethane and aqueous sodium bicarbonate. The organic extract was washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under vacuum to provide the title compound as oil. This alkylating reagent was passed through a small plug of activated basic alumina immediately before use.
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture solution of (4-methyl-pyridine-2-yl)-methanol (410 mg, 3.33 mmol) described in Manufacturing Example 11-1-3, thionyl chloride (0.49 mL, 6.66 mmol) and methylene chloride (10 mL) was stirred under reflux for 5 minutes. The reaction solution was allowed to room temperature and concentrated under a reduced pressure. The resulting residue was partitioned into diethyl ether and saturated sodium bicarbonate solution. The organic layer was purified by silica gel column chromatography (ethyl acetate) to obtain the title compound (340 mg, 72.1%).
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
72.1%

Synthesis routes and methods III

Procedure details

2,4-Lutidine-1-oxide (10 g, 8.10 mmol) was dissolved in anhydrous dioxane (125 ml) under nitrogen atomsphere, and herein p-toluenesulfonyl chloride (31.5 g, 162 mmol) was added and refluxed for 5 hours. The solution was neutralized with the saturated aqueous solution of potassium carbonate and extracted twice with methylene chloride. The combined organic layers were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to get crude product. The residue was separated and purified by column-chromatography over silica gel to obtain 2-chloromethyl-4-methylpyridine (4.18 g, yield=36%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Matsumura, T Nashima, F Ishibashi - Bulletin of the Chemical …, 1970 - journal.csj.jp
… 2-Chloromethyl-4-methylpyridine (Id). A solution of 2,4-lutidine 1-oxide (12.0 g) and tosyl chloride (24. lg) in dry benzene (70 ml) was allowed to stand at room temperature for 15 min. …
Number of citations: 8 www.journal.csj.jp
S Furukawa - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
2, 4-Lutidine 1-oxide was converted to 2-hydroxymethyl-4-methylpyridine and 2-methyl-4-hydroxymethylpyridine by reaction with acetic ahydride, and its formation ratio was about 5: 1. …
Number of citations: 24 www.jstage.jst.go.jp
GR Newkome, VK Gupta, FR Fronczek - Organometallics, 1982 - ACS Publications
A new series of trans bis (carbon-palladium) complexeshas been prepared. The initial ligands, prepared from 2-(chloromethyl) pyridines or-pyrazines, were treated with dimethyl …
Number of citations: 22 pubs.acs.org
M BOUDAKIAN - … of Heterocyclic Compounds: Pyridine and its …, 1974 - Wiley Online Library
Halop yridines Page 419 CHAPTER VI Halop yridines MAX M. BOUDAKIAN Olin Corporation. Rochester. New York I. Introduction.......... I1. Nuclear Halogen Derivatives....... 1. …
Number of citations: 1 onlinelibrary.wiley.com
JA Bull - 2008 - search.proquest.com
The catalytic activity of a number of imidazolylidene copper (I) chloride complexes towards Atom Transfer Radical Cyclisation (ATRC) reactions were compared to other catalyst systems …
Number of citations: 0 search.proquest.com
古川淳 - Pharmaceutical bulletin, 1955 - jlc.jst.go.jp
2, 4-Lutidine 1-oxide was converted to 2-hydroxymethyl-4-methylpyridine and 2-methyl-4-hydroxymethylpyridine by reaction with acetic ahydride, and its formation ratio was about 5 : 1. …
Number of citations: 4 jlc.jst.go.jp

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